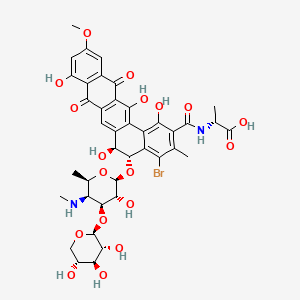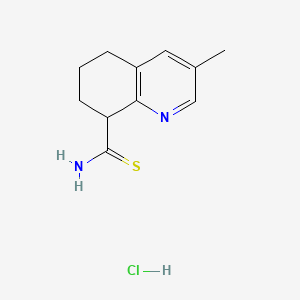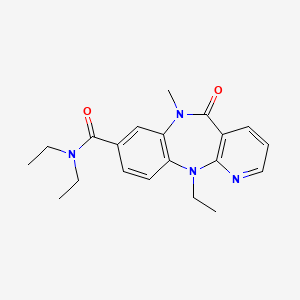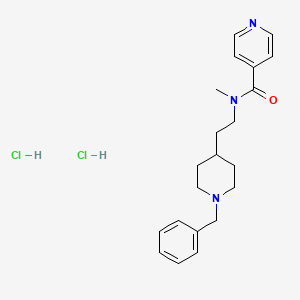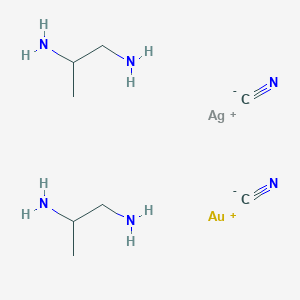
Silver propylenediamine gold cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver propylenediamine gold cyanide is a coordination compound that combines silver, gold, cyanide, and propylenediamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of silver propylenediamine gold cyanide typically involves the reaction of silver nitrate, gold chloride, propylenediamine, and potassium cyanide. The reaction is carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired coordination complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reactant concentrations, temperature, and pH to maximize yield and purity. The use of automated systems and continuous monitoring ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: Silver propylenediamine gold cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of gold and silver.
Reduction: Reduction reactions can convert the compound back to its metallic forms.
Substitution: Ligand substitution reactions can occur, where propylenediamine or cyanide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or specific catalysts.
Major Products Formed:
Oxidation: Oxidized forms of gold and silver.
Reduction: Metallic gold and silver.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Silver propylenediamine gold cyanide has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other gold and silver complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems and diagnostic imaging.
Industry: Utilized in electroplating and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of silver propylenediamine gold cyanide involves its interaction with molecular targets through coordination chemistry. The compound can bind to specific sites on enzymes or cellular structures, altering their function. The cyanide ligands play a crucial role in stabilizing the complex and facilitating its interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Silver cyanide: A simpler compound with similar coordination properties.
Gold cyanide: Shares the cyanide ligand but lacks the propylenediamine component.
Propylenediamine complexes: Coordination compounds with propylenediamine as a ligand but different central metals.
Uniqueness: Silver propylenediamine gold cyanide is unique due to the combination of silver, gold, cyanide, and propylenediamine in a single complex
Propriétés
Numéro CAS |
68391-13-9 |
|---|---|
Formule moléculaire |
C8H20AgAuN6 |
Poids moléculaire |
505.12 g/mol |
Nom IUPAC |
silver;gold(1+);propane-1,2-diamine;dicyanide |
InChI |
InChI=1S/2C3H10N2.2CN.Ag.Au/c2*1-3(5)2-4;2*1-2;;/h2*3H,2,4-5H2,1H3;;;;/q;;2*-1;2*+1 |
Clé InChI |
BKSRHXZTNDBYRL-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)N.CC(CN)N.[C-]#N.[C-]#N.[Ag+].[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)
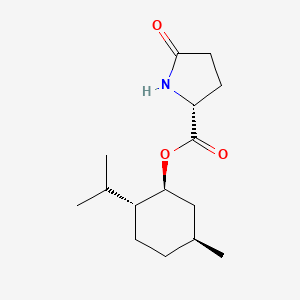

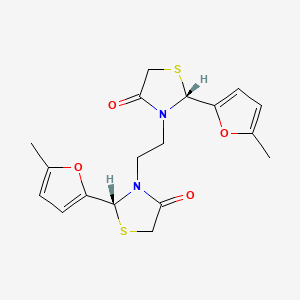



![1,1,2,2-Tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene](/img/structure/B12781995.png)
